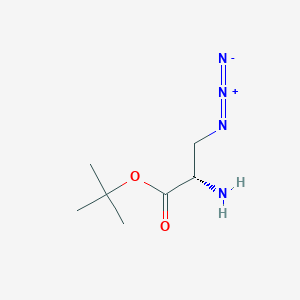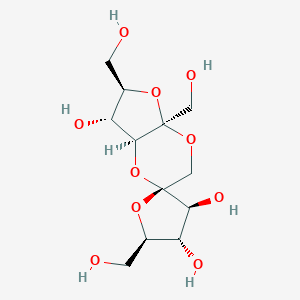
6-(2-Hydroxyethyl)nicotinonitrile
Vue d'ensemble
Description
6-(2-Hydroxyethyl)nicotinonitrile, also known as 6-HEN, is a chemical compound that belongs to the class of nicotinonitriles. It is a potential drug candidate with a wide range of applications in scientific research. The compound has been extensively studied for its biochemical and physiological effects, and its mechanism of action has been explored in detail.
Mécanisme D'action
The mechanism of action of 6-(2-Hydroxyethyl)nicotinonitrile involves the activation of the Nrf2/ARE pathway, which is a key regulator of cellular defense against oxidative stress. The compound acts as an antioxidant and promotes the expression of genes involved in the cellular defense mechanism. In addition, it has been shown to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect neurons against oxidative stress. In addition, it has been shown to enhance cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(2-Hydroxyethyl)nicotinonitrile in lab experiments include its high purity, low toxicity, and wide range of potential applications. However, the limitations of using this compound include its limited solubility, which can make it difficult to administer in certain experiments, and its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for the study of 6-(2-Hydroxyethyl)nicotinonitrile. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the exploration of the compound's potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, the compound's potential use as a diagnostic tool for cancer and other diseases should be further explored. Finally, the compound's potential use in combination therapies with other drugs should be investigated.
Applications De Recherche Scientifique
6-(2-Hydroxyethyl)nicotinonitrile has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and neuroprotective activities. In addition, it has been explored for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The compound has also been studied for its potential use as a diagnostic tool for cancer and other diseases.
Propriétés
IUPAC Name |
6-(2-hydroxyethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-5-7-1-2-8(3-4-11)10-6-7/h1-2,6,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXNGBPRSACNMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B9507.png)


